![molecular formula C17H14N8O6 B13130236 N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine CAS No. 62751-93-3](/img/structure/B13130236.png)
N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of two 4-nitroanilino groups attached to a triazine ring, with a glycine moiety at the 2-position. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Méthodes De Préparation
The synthesis of N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine typically involves the functionalization of cyanuric chloride through successive nucleophilic substitution reactions. The general synthetic route includes:
Starting Material: Cyanuric chloride is used as the starting material.
First Substitution: One of the chlorine atoms in cyanuric chloride is substituted with 4-nitroaniline under controlled conditions.
Second Substitution: The second chlorine atom is then substituted with another 4-nitroaniline molecule.
Final Substitution: The third chlorine atom is substituted with glycine to yield the final product.
The reaction conditions often involve the use of solvents like acetonitrile or dimethylformamide (DMF) and bases such as triethylamine to facilitate the nucleophilic substitution reactions .
Analyse Des Réactions Chimiques
N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazine ring can undergo further substitution reactions with nucleophiles, leading to the formation of various derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and glycine.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and strong acids or bases for hydrolysis .
Applications De Recherche Scientifique
N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazine ring can also interact with enzymes and proteins, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine can be compared with other triazine derivatives such as:
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound has a similar triazine core but different substituents, leading to distinct biological activities.
3(5)-Substituted Pyrazoles: These compounds share some structural similarities but differ in their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
62751-93-3 |
|---|---|
Formule moléculaire |
C17H14N8O6 |
Poids moléculaire |
426.3 g/mol |
Nom IUPAC |
2-[[4,6-bis(4-nitroanilino)-1,3,5-triazin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C17H14N8O6/c26-14(27)9-18-15-21-16(19-10-1-5-12(6-2-10)24(28)29)23-17(22-15)20-11-3-7-13(8-4-11)25(30)31/h1-8H,9H2,(H,26,27)(H3,18,19,20,21,22,23) |
Clé InChI |
VJIQKERBIAVTNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


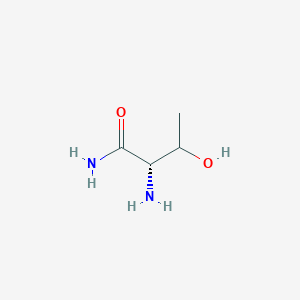

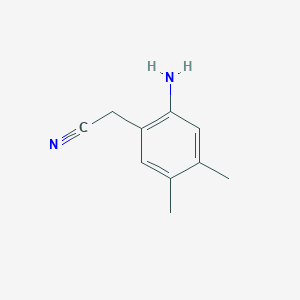
![7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B13130167.png)
![3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile](/img/structure/B13130169.png)

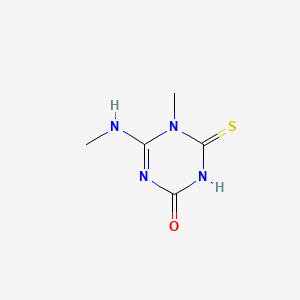
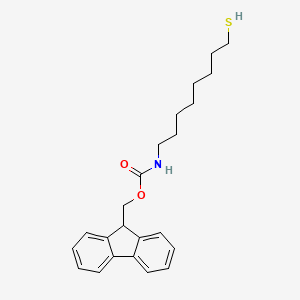

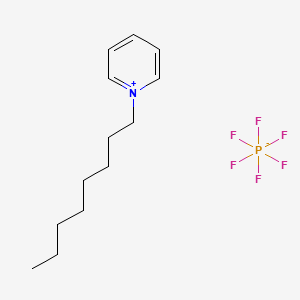
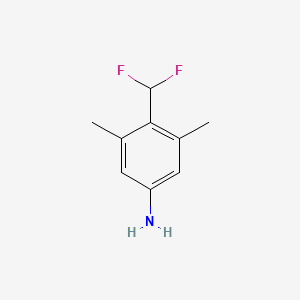

![3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13130229.png)

